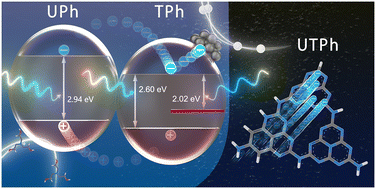A graphitic carbon nitride photocatalyst with a benzene-ring-modified isotype heterojunction for visible-light-driven hydrogen production†
Catalysis Science & Technology Pub Date: 2023-11-20 DOI: 10.1039/D3CY01461D
Abstract
Semiconductor-based photocatalysts show promise for generating H2 through water splitting. In particular, graphitic carbon nitride (g-C3N4) has drawn attention owing to its narrow bandgap and noteworthy optical, structural, and physicochemical attributes. However, pristine g-C3N4 allows rapid charge-carrier recombination, which impedes its photocatalytic performance. Therefore, isotype heterojunction formation and aromatic ring incorporation—strategies that have thus far been implemented separately—were combined in this study to enhance the charge-carrier separation and photocatalytic hydrogen-generating activity of g-C3N4. Essentially, g-C3N4-based photocatalysts with various urea/thiourea/N-phenylthiourea ratios (denoted as UTPh) were synthesized and incorporated with benzene rings and characterized using various techniques. The isotype heterojunction formation and aromatic ring insertion were found to significantly improve the morphology, bandgap, charge-carrier separating tendency, and ultimately, the hydrogen production rate of g-C3N4 under visible-light irradiation. The optimal UTPh specimen exhibited a photocatalytic hydrogen production rate that was 6.1 and 20 times higher than those of urea- and thiourea-based g-C3N4, respectively, and the hydrogen generation rate almost doubled in the presence of K2HPO4. The efficiency and durability of the modified photocatalyst were validated by stability and reusability tests. Density functional theory calculations provided insights into the electronic structural changes and corroborated the experimental findings. The modifications to the energy band structure induced by the isotype heterojunction formation and aromatic ring substitution likely increased the light absorption, charge-carrier separating behavior, and overall photocatalytic activity of g-C3N4. This study on modified g-C3N4 photocatalysts offers valuable insights that advance sustainable hydrogen production and mitigate energy-related and environmental challenges.


Recommended Literature
- [1] Screening and authentication of herbal formulations based on microextraction-assisted voltammetry of microparticles†
- [2] Sr4B10O18(OH)2·2H2O: a new UV nonlinear optical material with a [B10O23]16− building block†
- [3] Rapid preparation of water-soluble Ag@Au nanoclusters with bright deep-red emission†
- [4] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [5] Mechanistic insight from activation parameters for the reaction between co-enzyme B12 and cyanide: further evidence that heterolytic Co–C bond cleavage is solvent-assisted†
- [6] Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines†
- [7] Functional links between Pt single crystal morphology and nanoparticles with different size and shape: the oxygen reduction reaction case†
- [8] Gas leak diffusion induced polarization in submicro/nanoscale non-tight electrolytes of solid oxide fuel cells†
- [9] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy
- [10] Single functionalized graphene oxide reconstitutes kinesin mediated intracellular cargo transport and delivers multiple cytoskeleton proteins and therapeutic molecules into the cell†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 1733-55-7
-
CAS no.: 107016-79-5









